(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride (1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261230-69-6
VCID: VC8225124
InChI: InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H
SMILES: C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride

CAS No.: 1261230-69-6

Cat. No.: VC8225124

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride - 1261230-69-6

Specification

CAS No. 1261230-69-6
Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H
Standard InChI Key COTIOFTVIGDHKL-UHFFFAOYSA-N
SMILES C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl

Introduction

Structural and Chemical Identification

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine core substituted with a 3-chlorobenzyl group at the 1-position and a methanamine group at the 4-position . The hydrochloride salt form enhances its stability and solubility, a common modification in pharmaceutical compounds.

Key Structural Features:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle.

  • 3-Chlorobenzyl Group: A benzyl moiety with a chlorine atom at the meta position.

  • Methanamine Side Chain: A primary amine (-CH₂NH₂) attached to the piperidine ring.

The SMILES notation C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl provides a linear representation of its structure, highlighting the connectivity between the piperidine, benzyl, and amine groups .

Molecular Formula and Weight:

  • C₁₃H₂₀Cl₂N₂

  • 275.21 g/mol .

Computed Physicochemical Properties :

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area29.3 Ų
LogP (Octanol-Water)2.84 (estimated)

The compound’s moderate polarity (TPSA = 29.3 Ų) and lipophilicity (LogP ≈ 2.84) suggest balanced membrane permeability and solubility, critical for drug-like properties.

Synthesis and Preparation

Critical Reaction Parameters:

  • Temperature: Controlled heating (50–80°C) to avoid side reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile.

  • Purification: Recrystallization or column chromatography to achieve ≥97% purity .

Analytical Characterization

Post-synthesis validation employs:

  • Mass Spectrometry: Molecular ion peak at m/z 275.21 [M+H]⁺.

  • NMR Spectroscopy: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.5–2.0 ppm).

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt).

  • Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .

ADME Predictions

ParameterPrediction
AbsorptionModerate (Caco-2 permeability = 12 × 10⁻⁶ cm/s)
MetabolismHepatic (CYP3A4 substrate)
Half-Life~4 hours (estimated)

These predictions align with trends observed in piperidine-based drugs, though in vivo validation is required .

ParameterSpecification
GHS PictogramWarning (exclamation mark)
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresP101, P102, P201

Comparative Analysis with Analogous Compounds

Chloro vs. Fluoro Substitution

Property(3-Chlorobenzyl) Derivative(3-Fluorobenzyl) Derivative
Molecular Weight275.21 g/mol258.76 g/mol
LogP2.842.51
Antimicrobial MICNot reported8–16 µg/mL

The chlorine atom’s larger atomic radius and lipophilicity may enhance membrane penetration but reduce metabolic stability compared to fluorine.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial efflux pumps or apoptosis pathways.

  • SAR Optimization: Explore substituents at the benzyl or piperidine positions to improve potency.

  • In Vivo Toxicology: Assess acute and chronic toxicity in animal models.

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